Dibenzo(A,H)pyrene

概要

説明

Molecular Structure Analysis

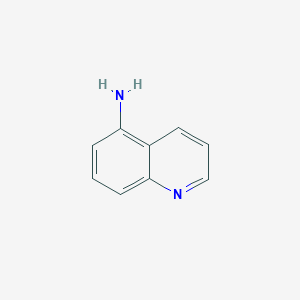

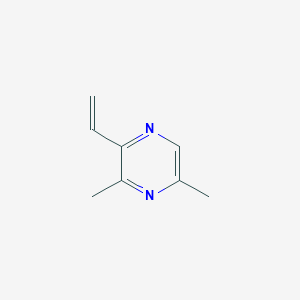

Dibenzo[a,h]pyrene has a complex molecular structure with a fused tricyclic nucleus . Its molecular formula is C24H14, and it has an average mass of 302.368 Da and a monoisotopic mass of 302.109558 Da .Physical And Chemical Properties Analysis

Dibenzo[a,h]pyrene is a solid substance with a density of 1.3±0.1 g/cm3. It has a boiling point of 552.3±17.0 °C at 760 mmHg and a flash point of 282.0±15.1 °C. Its molar refractivity is 108.1±0.3 cm3, and it has a molar volume of 230.2±3.0 cm3 .科学的研究の応用

Environmental Monitoring

Dibenzo(A,H)pyrene is a polycyclic aromatic hydrocarbon (PAH) known for its presence in various environmental matrices. It is often used as an indicator for pollution in environmental monitoring. The compound’s detection and quantification in water, soil, and air samples can reveal the extent of environmental contamination and help in assessing the effectiveness of pollution control measures .

Toxicological Studies

Due to its high carcinogenic potential, Dibenzo(A,H)pyrene is frequently studied in toxicology. Research often focuses on its mechanism of action, metabolic pathways, and long-term effects on living organisms. Understanding the toxicological profile of this compound is crucial for risk assessment and establishing safety standards .

Analytical Chemistry

In analytical chemistry, Dibenzo(A,H)pyrene serves as a subject for developing sensitive and rapid detection methods. Techniques such as gas chromatography-mass spectrometry (GC-MS) are optimized for its analysis, improving the linearity, detection limits, and reproducibility of the measurements. This is essential for trace analysis of PAHs in various matrices .

Cancer Research

Dibenzo(A,H)pyrene is extensively used in cancer research due to its carcinogenic properties. Studies often involve examining its role in the initiation and progression of cancer, as well as its interaction with DNA. This research contributes to a better understanding of carcinogenesis and the development of potential therapeutic strategies .

Material Science

The unique structure of Dibenzo(A,H)pyrene makes it interesting for material science applications. Its large, planar configuration can be utilized in the design of organic semiconductors and other electronic materials. Researchers explore its electrical properties and potential use in advanced technologies .

Drug Discovery

Dibenzo(A,H)pyrene’s biological activity makes it a valuable compound in drug discovery. Its structure serves as a scaffold for synthesizing new pharmaceutical compounds with potential therapeutic effects. The compound’s interactions with biological systems can lead to the development of new medications for various diseases .

作用機序

Target of Action

Dibenzo(A,H)pyrene, a high molecular weight polycyclic aromatic hydrocarbon (PAH), primarily targets DNA . It binds to DNA covalently, disrupting the normal functioning of biological pathways . This interaction with DNA is facilitated by the compound’s electrophilic diastereomeric diol-epoxides (DEs) that are produced as a result of enzymatic reactions .

Mode of Action

The compound interacts with its target, DNA, through a series of enzymatic reactions that yield electrophilic diastereomeric diol-epoxides (DEs) . These DEs bind to DNA covalently, leading to the formation of DNA adducts . The formation of these adducts hampers the normal functioning of DNA, thereby affecting various biological pathways .

Biochemical Pathways

Dibenzo(A,H)pyrene affects several biochemical pathways. Upon its metabolic activation, it forms DNA adducts that disrupt the normal functioning of DNA . This disruption can lead to the onset of various diseases . Moreover, the compound’s interaction with DNA is more favored than the nucleotide excision repair (NER) pathway, leading to an imbalance in the interaction tendencies .

Pharmacokinetics

The pharmacokinetics of Dibenzo(A,H)pyrene involves its biotransformation into carcinogenic diol-epoxides (DEs) through a series of catalytic reactions . This transformation is facilitated by cytochrome P4501A1 and 1B1 enzymes . .

Result of Action

The primary result of Dibenzo(A,H)pyrene’s action is the formation of DNA adducts . These adducts are formed when the compound’s DEs bind to DNA covalently . The formation of these adducts disrupts the normal functioning of DNA and can lead to the onset of various diseases .

Action Environment

Dibenzo(A,H)pyrene is a ubiquitous environmental pollutant found in tobacco smoke, combustion of wood and coal, gasoline and diesel exhaust, and tires . These environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of the compound in tobacco smoke can increase human exposure to it, thereby increasing its potential effects .

Safety and Hazards

将来の方向性

While specific future directions for research on Dibenzo[a,h]pyrene are not mentioned in the search results, it is clear that further studies are needed to understand its toxicity, carcinogenicity, and the mechanisms underlying its effects. Additionally, given its presence in common environmental pollutants such as gasoline exhaust and tobacco smoke, research into methods for mitigating exposure and reducing its harmful effects is also crucial .

特性

IUPAC Name |

hexacyclo[10.10.2.02,7.09,23.013,18.020,24]tetracosa-1(23),2,4,6,8,10,12(24),13,15,17,19,21-dodecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14/c1-3-7-19-15(5-1)13-17-9-12-22-20-8-4-2-6-16(20)14-18-10-11-21(19)23(17)24(18)22/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXUSYFJGDZFVND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=CC6=CC=CC=C56)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059752 | |

| Record name | Dibenzo[a,h]pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dibenzo(a,h)pyrene appears as yellow odorless crystals or flakes. Water insoluble., Golden yellow solid; [HSDB] White solid; Insoluble in water; [MSDSonline] | |

| Record name | DIBENZO(A,H)PYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18204 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dibenzo(a,h)pyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4733 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in sulfuric acid, Soluble in 1,4-dioxane | |

| Record name | DIBENZO(A,H)PYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4028 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Dibenzo(A,H)pyrene | |

Color/Form |

Golden-yellow plates, recrystallized from xylene or trichlorobenzene, Orange plates | |

CAS RN |

189-64-0, 58615-36-4 | |

| Record name | DIBENZO(A,H)PYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18204 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dibenzo[a,h]pyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzo(a,h)pyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000189640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzopyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058615364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzo[a,h]pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzo[b,def]chrysene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.345 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBENZO(A,H)PYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XR5R3V8BJK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIBENZO(A,H)PYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4028 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

318 °C | |

| Record name | DIBENZO(A,H)PYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4028 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of dibenzo(a,h)pyrene?

A1: Dibenzo(a,h)pyrene has a molecular formula of C20H12 and a molecular weight of 252.31 g/mol.

Q2: What spectroscopic data is available for characterizing dibenzo(a,h)pyrene?

A2: Researchers commonly employ techniques like laser-excited fluorescence spectroscopy, UV-Vis spectroscopy, and mass spectrometry to characterize DB[a,h]P. Fluorescence spectroscopy, particularly at low temperatures (77 K and 4.2 K), has been used to identify specific DNA adducts formed by DB[a,h]P metabolites [, ].

Q3: How does dibenzo(a,h)pyrene interact with DNA and what are the downstream effects?

A3: DB[a,h]P requires metabolic activation to exert its carcinogenic effects. Metabolic activation leads to the formation of bay-region diol epoxides, which are highly reactive and can form covalent bonds with DNA []. These DNA adducts can interfere with DNA replication and transcription, ultimately contributing to mutations and the development of cancer []. Research has identified two major DNA adducts formed by DB[a,h]P metabolites, indicating the involvement of multiple metabolic pathways [].

Q4: How do structural modifications of dibenzo(a,h)pyrene affect its mutagenic activity?

A4: The position and presence of hydroxyl groups significantly influence the mutagenic activity of DB[a,h]P. Studies have shown that the bay-region diol epoxides are the most mutagenic metabolites [, ]. Interestingly, certain phenolic compounds, like 3-hydroxybenzo(a)pyrene, can inhibit the mutagenicity of DB[a,h]P diol epoxides, suggesting potential antagonistic interactions [, ].

Q5: What are the known toxicological effects of dibenzo(a,h)pyrene?

A5: DB[a,h]P is classified as a potent carcinogen based on extensive animal studies. In mice, it induces tumors in various tissues, including skin, lung, and liver []. Its metabolites, particularly the bay-region diol epoxides, are highly mutagenic in bacterial and mammalian cell assays [, ].

Q6: Are there any known resistance mechanisms to dibenzo(a,h)pyrene's carcinogenic effects?

A6: While specific resistance mechanisms to DB[a,h]P are not fully elucidated, certain naturally occurring compounds exhibit inhibitory effects on its mutagenicity. Plant phenols, flavonoids, and tannic acid can directly interact with DB[a,h]P diol epoxides, potentially reducing their DNA binding capacity [, , ].

Q7: What are the major sources of dibenzo(a,h)pyrene in the environment?

A7: Dibenzo(a,h)pyrene is primarily formed through incomplete combustion processes. Significant sources include vehicle exhaust, industrial emissions (particularly from coal combustion and metal processing), and wood smoke [, , , , , ].

Q8: What are the challenges in analyzing dibenzo(a,h)pyrene and its isomers in environmental samples?

A9: The presence of numerous isomers with similar physicochemical properties poses a significant challenge in accurately quantifying individual dibenzopyrene isomers []. This necessitates the use of sophisticated analytical techniques, such as LETRSS, which can provide isomer-specific detection and quantification [].

Q9: What are the current research gaps and future directions in dibenzo(a,h)pyrene research?

A10: Further research is needed to fully elucidate the mechanisms of DB[a,h]P carcinogenicity, identify potential biomarkers of exposure and effect, and develop effective prevention and mitigation strategies. Exploring the potential of naturally occurring antagonists, such as plant phenols and flavonoids, as chemopreventive agents represents a promising avenue for future research [, ]. Additionally, understanding the environmental fate and transport of DB[a,h]P, particularly in the context of oil spills, is crucial for developing effective remediation approaches [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(7R,8R,9S,13S,14S,17S)-3-Methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B125769.png)

![4,4-Dimethyl-1-[4-(4-quinolin-2-ylpiperazin-1-yl)butyl]piperidine-2,6-dione](/img/structure/B125781.png)